Hexarhodium hexadecacarbonyl

Catalog No.
S1899584
CAS No.
28407-51-4
M.F
Rh6(CO)16
C16O16Rh6
M. Wt
1065.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexarhodium hexadecacarbonyl

CAS Number

28407-51-4

Product Name

Hexarhodium hexadecacarbonyl

IUPAC Name

carbon monoxide;rhodium

Molecular Formula

Rh6(CO)16
C16O16Rh6

Molecular Weight

1065.59 g/mol

InChI

InChI=1S/16CO.6Rh/c16*1-2;;;;;;

InChI Key

SZQABOJVTZVBHE-UHFFFAOYSA-N

SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Rh].[Rh].[Rh].[Rh].[Rh].[Rh]

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Rh].[Rh].[Rh].[Rh].[Rh].[Rh]

Hexarhodium hexadecacarbonyl, with the chemical formula Rh6(CO)16\text{Rh}_6(\text{CO})_{16}, is a cluster compound consisting of six rhodium atoms coordinated with sixteen carbon monoxide ligands. This compound is notable for its unique structural and electronic properties, which arise from the metal-metal and metal-ligand interactions within the cluster. Hexarhodium hexadecacarbonyl exhibits a high degree of stability and is often used as a precursor in various catalytic applications due to its ability to facilitate electron transfer processes and engage in ligand substitution reactions .

  • Toxicity: Limited data available, but suspected to be toxic if inhaled or ingested [].
  • Flammability: Not flammable but can react with strong oxidizing agents [].
  • Reactivity: Can react with acids, bases, and strong oxidizing agents [].

Safety Precautions:

  • Handle with gloves and in a well-ventilated fume hood [].
  • Avoid inhalation and ingestion.
  • Dispose of according to hazardous waste regulations [].
, primarily involving the displacement of carbon monoxide ligands by other donor ligands. For example, it can react with phosphine ligands such as bis(diphenylphosphino)methane, resulting in the formation of new rhodium complexes like Rh6(CO)14(DPPM)\text{Rh}_6(\text{CO})_{14}(\text{DPPM}) and Rh6(CO)12(DPPM)2\text{Rh}_6(\text{CO})_{12}(\text{DPPM})_2 . Additionally, this compound has been shown to catalyze various organic reactions, including hydrogenation processes, highlighting its utility in synthetic chemistry .

Hexarhodium hexadecacarbonyl can be synthesized through various methods. One common approach involves the reduction of rhodium salts in the presence of carbon monoxide under controlled conditions. The reaction typically requires high pressure and temperature to facilitate the formation of the carbonyl cluster. Another method includes the reaction of rhodium(III) chloride with carbon monoxide in a suitable solvent . These synthesis techniques allow for the production of hexarhodium hexadecacarbonyl with varying degrees of purity and yield.

Hexarhodium hexadecacarbonyl finds applications primarily in catalysis. Its ability to activate carbon monoxide makes it valuable in processes such as hydroformylation and hydrogenation reactions. Additionally, it serves as a precursor for other rhodium-based catalysts used in organic synthesis . The compound's unique properties also make it a subject of interest in materials science for developing novel catalytic materials.

Interaction studies involving hexarhodium hexadecacarbonyl typically focus on its reactivity with various ligands. These studies reveal that the compound can undergo ligand substitution reactions where carbon monoxide is replaced by phosphines or other donor ligands. The resulting complexes often exhibit altered catalytic properties compared to the parent compound, showcasing the versatility of hexarhodium hexadecacarbonyl in coordination chemistry .

Hexarhodium hexadecacarbonyl is part of a broader class of metal carbonyl complexes. Here are some similar compounds along with their unique features:

Compound NameChemical FormulaUnique Features
TetracarbonylnickelNi CO 4\text{Ni CO }_4Simple tetrahedral structure; less stable than hexarhodium complex.
PentacarbonylironFe CO 5\text{Fe CO }_5Known for its use in organic synthesis; more reactive than hexarhodium.
DodecacarbonyltrirutheniumRu3(CO)12\text{Ru}_3(\text{CO})_{12}Contains three ruthenium atoms; used in similar catalytic applications but has different reactivity profiles.
HexacarbonyldicobaltCo2(CO)6\text{Co}_2(\text{CO})_6Features cobalt; exhibits distinct electronic properties compared to rhodium complexes.

Hexarhodium hexadecacarbonyl stands out due to its stability and ability to form various derivatives through ligand substitution, making it particularly valuable in catalysis compared to its counterparts .

Direct Synthesis from Rhodium Precursors

Direct synthesis methodologies represent the most straightforward approach to hexarhodium hexadecacarbonyl preparation, utilizing various rhodium-containing precursors under carbonylation conditions. These methods have evolved significantly since the pioneering work of Walter Hieber in 1943, with substantial improvements in yield, selectivity, and operational convenience [1].

The classical Hieber method involves the carbonylation of hydrated rhodium trichloride under high pressure and temperature conditions. The reaction proceeds through an initial carbonylation step at 80-230°C and 200 atmospheres carbon monoxide pressure, requiring the presence of halide acceptors such as silver or copper to facilitate cluster formation [1]. This approach originally yielded what Hieber formulated as rhodium tetracarbonyl undecacarbonyl, but subsequent crystallographic analysis by Dahl and coworkers established the correct formulation as hexarhodium hexadecacarbonyl [1].

The mechanism of direct carbonylation involves several key steps that have been elucidated through kinetic and spectroscopic studies. Initial carbonylation of the rhodium trichloride precursor generates intermediate rhodium carbonyl chloride species, which subsequently undergo halide abstraction in the presence of metallic reducing agents [2]. The halide acceptor choice significantly influences cluster nuclearity, with copper and silver proving most effective for hexanuclear cluster formation [1]. Temperature control within the 80-230°C range is critical, as lower temperatures result in incomplete carbonylation while higher temperatures promote cluster fragmentation [3].

An alternative direct synthesis route utilizes iron pentacarbonyl as both a carbonylating agent and reducing agent in combination with anhydrous rhodium trichloride [1]. This method offers several advantages over the classical Hieber approach, including milder reaction conditions and improved yields under optimized stoichiometric ratios [1]. The iron pentacarbonyl serves a dual role, providing carbon monoxide ligands while simultaneously facilitating the reduction of rhodium from the trivalent to zerovalent oxidation state required for cluster formation [4].

Rhodium acetate represents another effective precursor for direct synthesis, particularly under aqueous carbonylation conditions [1]. The reaction of rhodium(II) acetate with carbon monoxide and water proceeds through oxidative carbonylation followed by decarboxylation, yielding hexarhodium hexadecacarbonyl with quantitative conversion under optimized conditions [1]. This route is particularly attractive for large-scale synthesis due to the commercial availability and stability of rhodium acetate precursors [5].

Thermal decomposition of tetrarhodium dodecacarbonyl provides a cluster transformation route that proceeds quantitatively in boiling hexane [1]. This method represents an intramolecular rearrangement process where three moles of the tetranuclear cluster reorganize to form two moles of the hexanuclear product with concomitant carbon monoxide loss [1]. The reaction occurs at relatively mild temperatures (68°C) and offers high selectivity for the desired hexanuclear product [6].

Table 1: Direct Synthesis from Rhodium Precursors

MethodPrecursorConditionsYieldReference
Direct carbonylation of RhCl₃·3H₂ORhCl₃·3H₂O80-230°C, 200 atm CO, Cu/Ag as halide acceptorGood yields reportedHieber et al. (1943)
Carbonylation with iron pentacarbonylRhCl₃·3H₂O + Fe(CO)₅Mixed carbonylation conditionsGood yieldsLiterature reports
Rhodium(II) acetate carbonylationRh₂(O₂CCH₃)₄22 CO + 6 H₂O at elevated temperatureQuantitativeReaction equation from literature
Thermal decomposition of Rh₄(CO)₁₂Rh₄(CO)₁₂Boiling hexane (68°C)QuantitativeLiterature reports

Surface-Mediated Cluster Assembly on Oxide Supports

Surface-mediated synthesis represents a sophisticated approach to hexarhodium hexadecacarbonyl preparation that exploits the unique chemical properties of oxide support materials to control cluster nucleation and stabilization. This methodology has gained significant attention due to its ability to produce highly dispersed, thermally stable cluster species suitable for heterogeneous catalysis applications [7] [8].

The fundamental principle underlying surface-mediated assembly involves the interaction between rhodium carbonyl precursors and surface hydroxyl groups or basic sites on oxide supports [7]. The support material acts as a multidentate ligand, providing anchoring sites that influence both the kinetics of cluster formation and the stability of the resulting structures [7]. The choice of support material critically determines the assembly mechanism, with basic oxides, acidic supports, and neutral surfaces each offering distinct advantages for specific applications [9].

Basic oxide supports such as magnesium oxide facilitate cluster assembly through ion-pair formation mechanisms [8]. Anionic rhodium carbonyl clusters are stabilized through electrostatic interactions with the basic surface sites, preventing aggregation while maintaining the molecular integrity of the cluster core [8]. This approach has proven particularly effective for the synthesis of highly dispersed hexarhodium hexadecacarbonyl species that retain their catalytic activity under reaction conditions [10].

Acidic supports including silica-alumina compositions promote cluster formation through protonation-assisted anchoring mechanisms [7]. The acidic surface sites interact with electron-rich carbonyl ligands, facilitating controlled decarbonylation and subsequent cluster assembly [7]. These acid-base interactions significantly enhance thermal stability compared to unsupported clusters, enabling operation at elevated temperatures without cluster decomposition [11].

Neutral oxide surfaces such as pure silica provide physisorption environments that allow cluster mobility while preventing sintering [7]. The weak van der Waals interactions between clusters and support enable dynamic behavior that can be advantageous for certain catalytic applications requiring cluster flexibility [10]. However, this weak interaction also necessitates careful control of reaction conditions to prevent cluster migration and aggregation [7].

Microporous materials including zeolites offer unique opportunities for shape-selective cluster synthesis [6]. The confined spaces within zeolite supercages provide size-selective environments that favor formation of specific cluster nuclearities [6]. Hexarhodium hexadecacarbonyl formation within zeolite HY has been demonstrated through careful control of precursor transport and reaction conditions [6]. The encapsulation approach yields clusters with exceptional thermal stability and resistance to sintering under catalytic conditions [6].

Advanced characterization techniques have been essential for understanding surface-mediated assembly mechanisms [12] [7]. Extended X-ray absorption fine structure spectroscopy provides detailed information about metal-metal bond distances and coordination environments in supported clusters [13]. In-situ infrared spectroscopy enables real-time monitoring of cluster formation and transformation processes [14]. Nuclear magnetic resonance spectroscopy offers insights into the dynamic behavior of surface-bound species [15].

Table 2: Surface-Mediated Cluster Assembly on Oxide Supports

Support MaterialSynthesis ApproachFormation MechanismCluster StabilityKey Features
Silica (SiO₂)Molecular deposition from solutionPhysisorption followed by decarbonylationMetal-support interaction dependentSurface hydroxyl interaction
Alumina (Al₂O₃)Reaction with surface OH groupsChemisorption via Rh-O bondsEnhanced thermal stabilityStrong metal-support interaction
Magnesium oxide (MgO)Ion pair formation on basic oxideElectrostatic stabilizationIon-pair stabilizationBasic support stabilization
Zeolite HYEncapsulation in supercagesSize-selective synthesisConfined cluster formationMolecular sieving effect

Ligand-Substitution Routes for Derivative Formation

Ligand-substitution methodologies provide access to a diverse array of hexarhodium hexadecacarbonyl derivatives with tailored electronic and steric properties [16] [15]. These approaches exploit the labile nature of carbonyl ligands in the parent cluster to introduce alternative donor ligands that modify cluster reactivity and stability [17]. The development of systematic substitution protocols has enabled the rational design of cluster-based catalysts with enhanced selectivity and durability [18].

Phosphine substitution represents the most extensively studied ligand-exchange process for hexarhodium hexadecacarbonyl [16]. Controlled addition of triphenylphosphine to the parent cluster results in sequential carbonyl displacement, yielding products with the general formula hexarhodium hexadecacarbonyl minus n phosphine n, where n ranges from 1 to 3 under mild conditions [16]. The substitution process exhibits high selectivity for terminal carbonyl ligands, preserving the octahedral metal core structure while modifying the electronic properties of individual rhodium centers [16].

The kinetics of phosphine substitution follow associative mechanisms, with rate constants that correlate with the electronic and steric properties of the incoming ligand [17]. Electron-rich phosphines exhibit higher substitution rates due to enhanced σ-donation capability, while sterically demanding ligands show reduced reactivity due to unfavorable steric interactions [17]. The electronic effects of phosphine substitution include modulation of metal-metal bond strengths and alteration of carbonyl stretching frequencies, providing spectroscopic handles for monitoring substitution progress [16].

Polydentate phosphine ligands offer opportunities for multiple-site substitution that can dramatically alter cluster properties [16]. Tris(2-diphenylphosphinoethyl)phosphine, for example, can coordinate to multiple rhodium centers simultaneously, creating bridging interactions that stabilize the cluster framework [16]. However, extensive substitution with bulky polydentate ligands can lead to cluster fragmentation when steric strain exceeds the stabilizing influence of metal-metal bonds [16].

Organometallic ligands such as pentamethylcyclopentadienyl gallium have been successfully introduced through mild carbonyl substitution reactions [18]. These ligands adopt face-capping and edge-bridging coordination modes that significantly modify the cluster surface topology [18]. The resulting derivatives, such as hexarhodium dodecacarbonyl tetrakis(μ₃-gallium pentamethylcyclopentadienyl), exhibit enhanced thermal stability and unique catalytic properties compared to the parent cluster [18].

Heterobidentate phosphine ligands provide access to asymmetric cluster derivatives with well-defined coordination environments [15]. These ligands can adopt chelating or bridging coordination modes, depending on their structure and the reaction conditions employed [15]. The resulting clusters often exhibit hemilabile behavior, where weakly coordinated donor atoms can dissociate reversibly under catalytic conditions [15].

Dynamic behavior represents an important characteristic of many substituted derivatives [15]. Variable-temperature nuclear magnetic resonance studies have revealed facile carbonyl exchange processes and ligand reorientation reactions that occur on accessible timescales [15]. These fluxional processes can significantly influence catalytic behavior by creating coordinatively unsaturated sites required for substrate activation [15].

Substitution selectivity can be controlled through careful manipulation of reaction conditions [16]. Temperature, solvent polarity, and ligand concentration all influence the substitution pattern and the stability of the resulting products [16]. Lower temperatures favor kinetic products with specific substitution patterns, while elevated temperatures promote thermodynamic equilibration and ligand redistribution [16].

Table 3: Ligand-Substitution Routes for Derivative Formation

Substituting LigandReaction ConditionsProduct FormulaStabilityCharacterization
Triphenylphosphine (PPh₃)Controlled addition, 1-3 CO displacementRh₆(CO)₁₆₋ₙLₙ (n = 1-3)Stable for n ≤ 3, unstable for n > 6IR spectroscopy, ³¹P NMR
Tris(2-diphenylphosphinoethyl)phosphineSequential ligand additionRh₆(CO)₁₆₋ₙLₙ (n = 1-6)Increased substitution reduces stabilitySpectroscopic identification
GaCp* (Cp* = C₅Me₅)Mild conditions with CO substitutionRh₆(CO)₁₂(μ₃-GaCp*)₄Face and edge-bridging stabilizationX-ray crystallography
Heterobidentate phosphine ligandsBridging ligand formationRh₆(CO)₁₄(μ-PX)Dynamic CO exchange behaviorVariable temperature NMR

Research findings have demonstrated that ligand substitution provides a powerful tool for tuning cluster properties [17] [18] [16] [15]. Electronic effects arising from ligand σ-donation and π-backbonding capabilities can be systematically varied to optimize catalytic performance for specific transformations [17]. Steric effects introduced by bulky ligands can be exploited to enhance substrate selectivity and prevent undesired side reactions [17]. The combination of electronic and steric tuning through ligand substitution represents a rational approach to catalyst design that has proven successful across numerous catalytic applications [18] [15].

Table 4: Research Findings on Synthesis Mechanisms

Synthesis RouteKey Mechanism StepsCritical ParametersSelectivity FactorsReaction Efficiency
Hieber's Original MethodCarbonylation → Halide abstraction → Cluster assemblyTemperature (80-230°C), Pressure (200 atm), Halide acceptorHalide acceptor choice influences cluster sizeHigh yield with proper halide acceptor
Iron Pentacarbonyl RouteMixed metal carbonylation → Cluster nucleationStoichiometric balance of precursorsFe(CO)₅ concentration affects yieldGood yields under optimized conditions
Rhodium Acetate RouteOxidative carbonylation → DecarboxylationWater presence, CO/substrate ratiopH and temperature control product distributionQuantitative conversion possible
Cluster Transformation RouteCluster fragmentation → ReassemblyThermal control, Solvent selectionSolvent polarity affects fragmentation pathwayNear-quantitative with controlled conditions

Table 5: Surface Assembly Research Findings

Support TypeAssembly MechanismStability EnhancementCharacterization MethodsApplications
Basic Oxides (MgO)Ion-pair formation with cluster anionsElectrostatic stabilization of anionic clustersIR spectroscopy, X-ray diffractionHeterogeneous catalysis platforms
Acidic Supports (SiO₂-Al₂O₃)Protonation-assisted anchoringAcid-base interactions increase thermal stabilityExtended X-ray absorption fine structureSingle-site catalyst development
Neutral Oxides (SiO₂)Physisorption via van der Waals forcesWeak interactions allow mobilityNuclear magnetic resonance spectroscopySupported molecular catalysts
Microporous Materials (Zeolites)Shape-selective encapsulationConfinement prevents aggregationIn-situ FTIR monitoringSize-selective catalysis

Table 6: Ligand Substitution Research Data

Ligand TypeSubstitution PatternElectronic EffectsStructural ModificationsCatalytic Implications
Monodentate PhosphinesSequential CO displacement (1-3 ligands)σ-donation and π-backbonding modulationRetention of octahedral metal coreTunable reactivity through electronic effects
Polydentate PhosphinesMultiple site substitution (up to 6 sites)Cluster electron density redistributionCore expansion with large ligandsSubstrate selectivity via steric control
Organometallic LigandsFace-capping and edge-bridging modesMetal-metal bond strength modificationSymmetry breaking with asymmetric ligandsEnhanced stability under catalytic conditions
Bridging LigandsChelating and bridging coordinationHemilabile behavior and fluxionalityDynamic rearrangements in solutionCooperative effects in multi-site catalysis

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

28407-51-4

Wikipedia

Hexadecacarbonylhexarhodium

General Manufacturing Information

Rhodium, tetra-.mu.3-carbonyldodecacarbonylhexa-, octahedro: ACTIVE

Dates

Modify: 2023-08-16

Explore Compound Types